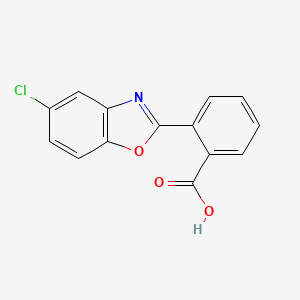

2-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid” is a derivative of benzoxazole . Benzoxazole is a bicyclic planar molecule and is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery .

Synthesis Analysis

Benzoxazole derivatives can be synthesized using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . The synthesis of benzoxazole derivatives involves a condensation reaction between 2-aminophenol and aldehydes to produce 2-aryl benzoxazole derivatives .Molecular Structure Analysis

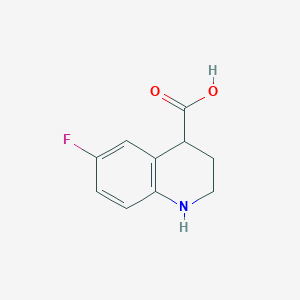

The molecular structure of benzoxazole derivatives can be confirmed by IR, 1H/13C-NMR, and mass . Benzoxazole is a bicyclic planar molecule .Chemical Reactions Analysis

Benzoxazole derivatives have been synthesized via different pathways . The reaction was performed with ethyl ester substituted benzoic acid, substituted benzoyl chloride, and POCl3 in 1,4-dioxane at 90 C for 15 h .Wissenschaftliche Forschungsanwendungen

Structural Analysis and Coordination Compounds

2-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid has been studied for its structural properties and ability to form coordination compounds. Téllez et al. (2013) synthesized a compound containing this molecule and investigated its stable structures and crystal formations. They also discussed the synthesis and structural study of coordination compounds with cobalt and nickel, highlighting the molecule's potential in creating novel compounds (Téllez et al., 2013).

Antimicrobial and Anticancer Applications

Fathima et al. (2022) explored the design, synthesis, and biological evaluation of novel derivatives of this compound as anticancer agents. Their study included antimicrobial, antifungal, antioxidant, and anticancer activities, demonstrating the compound's multifaceted potential in pharmacology (Fathima et al., 2022).

Balaswamy et al. (2012) also synthesized derivatives of 2-substituted benzoxazole and evaluated their antimicrobial activity. This research further supports the antimicrobial potential of compounds derived from this compound (Balaswamy et al., 2012).

Photophysical and Electrochemical Applications

Research by Phatangare et al. (2013) delved into the synthesis of novel fluorescent derivatives of this compound, analyzing their photophysical properties and antimicrobial activity. This indicates the compound's utility in the development of new fluorescent materials with potential biomedical applications (Phatangare et al., 2013).

Zhao et al. (2015) studied the electrochemistry and electrogenerated chemiluminescence (ECL) of benzoxazole derivatives in nonaqueous media. Their findings are significant for understanding the electrochemical properties of these compounds and their potential application in electronic and photonic devices (Zhao et al., 2015).

Wirkmechanismus

Target of Action

Benzoxazole derivatives, which this compound is a part of, have been extensively used as a starting material for different mechanistic approaches in drug discovery . They exhibit a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .

Mode of Action

Benzoxazole derivatives have been found to display antifungal activity, similar to the standard drug voriconazole against aspergillus niger . This suggests that the compound may interact with its targets to inhibit the growth of certain fungi.

Biochemical Pathways

Benzoxazole derivatives have been synthesized via different pathways . The synthesis of benzoxazole derivatives involves a condensation reaction between 2-aminophenol and aldehydes to produce 2-aryl benzoxazole derivatives .

Result of Action

Benzoxazole derivatives have been found to display antimicrobial activity with minimum inhibitory concentration (mic) values comparable to ofloxacin and fluconazole . This suggests that the compound may have a similar effect at the molecular and cellular level.

Action Environment

The synthesis of benzoxazole derivatives has been carried out under different reaction conditions and catalysts . This suggests that the compound’s action, efficacy, and stability may be influenced by the reaction conditions and catalysts used in its synthesis.

Zukünftige Richtungen

Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . There has been a large upsurge in the synthesis of benzoxazole via different pathways . The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities . Therefore, the future direction could be to explore more synthetic methodologies for benzoxazole derivatives and their potential applications in medicinal, pharmaceutical, and industrial areas.

Eigenschaften

IUPAC Name |

2-(5-chloro-1,3-benzoxazol-2-yl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClNO3/c15-8-5-6-12-11(7-8)16-13(19-12)9-3-1-2-4-10(9)14(17)18/h1-7H,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQHIRACFGHCDQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC(=C3)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4,5-triethoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2477008.png)

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide](/img/structure/B2477010.png)

![Methyl 2-[4-(-2-Pyrimidyl)-1-piperazinyl]acetate](/img/structure/B2477019.png)

![Ethyl 4-[[2-[[5-(benzamidomethyl)-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2477021.png)

![4-[(2-Isopropyl-5-methylphenoxy)methyl]aniline](/img/structure/B2477024.png)

![2-(Furan-2-yl)-5-(furan-2-yl(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2477025.png)

![6-methyl-N-[4-(methylthio)benzyl]-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2477027.png)

![5-Methylimidazo[1,2-a]pyridin-6-amine dihydrochloride](/img/structure/B2477028.png)